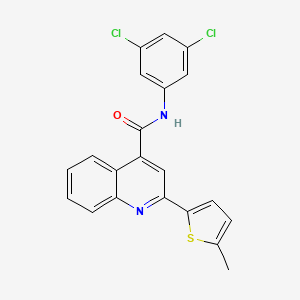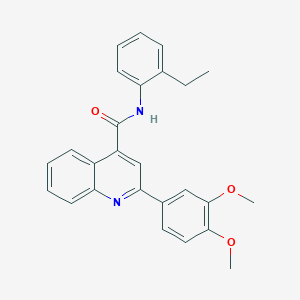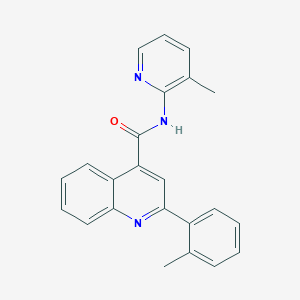![molecular formula C25H20N2O5S B3733482 dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3733482.png)
dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate
Übersicht
Beschreibung
Dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMAT, and it is a member of the quinoline family of compounds. DMAT has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of different research applications.
Wirkmechanismus
The mechanism of action of DMAT is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to a decrease in the activity of this enzyme, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
DMAT has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DMAT has also been shown to have anti-inflammatory properties, and it has been studied as a potential treatment for a variety of different diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAT is its ability to inhibit the activity of protein kinase CK2, which has been implicated in a number of different diseases. DMAT is also relatively easy to synthesize, which makes it an attractive compound for use in research laboratories. However, DMAT does have some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of different future directions for research involving DMAT. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the investigation of the use of DMAT as a potential treatment for a variety of different diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DMAT and its downstream effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
DMAT has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. DMAT has been shown to inhibit the activity of a number of different enzymes, including protein kinase CK2, which has been implicated in a variety of different diseases, including cancer.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-14-8-11-22(33-14)21-13-18(16-6-4-5-7-19(16)26-21)23(28)27-20-12-15(24(29)31-2)9-10-17(20)25(30)32-3/h4-13H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCLFRPBVTFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3733405.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-isobutyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733411.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)
![6-[1-(2-fluoro-4,5-dimethoxybenzyl)piperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B3733434.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)
![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)propanamide](/img/structure/B3733483.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)
